molecular formula C13H12BrFN2O2 B2909107 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide CAS No. 1385441-43-9

4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide

Cat. No. B2909107
CAS RN: 1385441-43-9
M. Wt: 327.153
InChI Key: SEGCELQXGPEGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound is a member of the benzamide family and is known for its unique properties, which make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins, which are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that this compound can affect the activity of certain enzymes and proteins, which are involved in various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide. One potential direction is to investigate the role of this compound in disease development. Another potential direction is to explore the use of this compound as a potential therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
This compound is a valuable tool for studying various biological processes. Its unique properties make it a valuable tool for scientific research, and there are several future directions for research involving this compound. However, its potential toxicity limits its use in certain experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide involves several steps. The initial step involves the reaction of 4-bromo-3-fluoroaniline with 4-cyanooxan-4-yl chloride in the presence of a suitable base. This reaction results in the formation of an intermediate compound, which is then treated with benzoyl chloride to yield the final product.

Scientific Research Applications

The unique properties of 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide make it a valuable tool for studying various biological processes. This compound has been used in scientific research to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the role of certain biological pathways in disease development.

properties

IUPAC Name

4-bromo-N-(4-cyanooxan-4-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O2/c14-10-2-1-9(7-11(10)15)12(18)17-13(8-16)3-5-19-6-4-13/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGCELQXGPEGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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